Octan-2-yl carbamate

Lipophilicity Partition coefficient Membrane permeability

Octan-2-yl carbamate (CAS 6319-48-8; synonym: carbamic acid 1-methylheptyl ester; NSC is a secondary O-alkyl carbamate ester with molecular formula C9H19NO2 and molecular weight 173.25 g/mol. The compound is formed by esterification of 2-octanol (a chiral secondary alcohol) with carbamic acid, yielding a structure bearing one undefined stereocenter at the C2 position of the octyl chain.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 6319-48-8
Cat. No. B14726925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctan-2-yl carbamate
CAS6319-48-8
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCCCCC(C)OC(=O)N
InChIInChI=1S/C9H19NO2/c1-3-4-5-6-7-8(2)12-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11)
InChIKeyVIZGCWHTMUXABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octan-2-yl Carbamate (CAS 6319-48-8): Physicochemical Identity and Comparator Landscape for Informed Procurement


Octan-2-yl carbamate (CAS 6319-48-8; synonym: carbamic acid 1-methylheptyl ester; NSC 31055) is a secondary O-alkyl carbamate ester with molecular formula C9H19NO2 and molecular weight 173.25 g/mol [1]. The compound is formed by esterification of 2-octanol (a chiral secondary alcohol) with carbamic acid, yielding a structure bearing one undefined stereocenter at the C2 position of the octyl chain [1]. It belongs to the broader class of O-alkyl carbamates (general structure Alkyl-O-CO-NH2), which are distinct from N-alkyl, N,N-dialkyl, and O-aryl carbamates in their hydrolytic and metabolic stability profiles [2]. Its closest structural analogs sharing the same molecular formula (C9H19NO2) include n-octyl carbamate (CAS 2029-64-3; primary linear O-alkyl carbamate) and 2-ethylhexyl carbamate (CAS 4248-21-9; branched primary O-alkyl carbamate with remote chirality). These three C9 carbamate isomers exhibit measurably different physicochemical properties and are not freely interchangeable in applications where lipophilicity, stereochemistry, or metabolic fate are critical design parameters.

Why Octan-2-yl Carbamate Cannot Be Freely Substituted with n-Octyl or 2-Ethylhexyl Carbamate Isomers


Although octan-2-yl carbamate, n-octyl carbamate, and 2-ethylhexyl carbamate share the identical molecular formula (C9H19NO2) and molecular weight (173.25 g/mol), they exhibit measurably different physicochemical properties stemming from the position and nature of alkyl chain branching . Octan-2-yl carbamate carries the carbamate ester group on a secondary carbon directly at the chiral center, whereas n-octyl carbamate attaches via a primary carbon, and 2-ethylhexyl carbamate attaches via a primary carbon with branching at the adjacent position . These structural differences translate into a higher experimental LogP for octan-2-yl carbamate (3.14) compared to predicted values for the n-octyl isomer (~2.96), a lower boiling point, and fundamentally different metabolic susceptibility at the ω-1 oxidation site [1]. Critically, the secondary alkyl ester linkage in octan-2-yl carbamate places it in a distinct metabolic stability class (Alkyl-OCO-NH2) that is more resistant to enzymatic hydrolysis than N-substituted O-alkyl carbamates (Alkyl-OCO-NHAlkyl or Alkyl-OCO-N(Alkyl)2), as established by the comprehensive structure-metabolism relationship analysis of Vacondio et al. [1]. Generic substitution without accounting for these differences risks altered pharmacokinetic profiles, unexpected degradation rates, and failure of stereochemically dependent applications.

Octan-2-yl Carbamate (CAS 6319-48-8): Quantitative Differentiation Evidence Against Closest C9 Carbamate Isomers


Experimental LogP of 3.14 for Octan-2-yl Carbamate vs. Predicted ~2.96 for n-Octyl Carbamate: A 0.18 Log Unit Lipophilicity Advantage

Octan-2-yl carbamate has an experimentally determined LogP of 3.14 (octanol-water partition coefficient), measured and recorded in the ChemSrc physicochemical database . In contrast, n-octyl carbamate (CAS 2029-64-3) has a predicted LogP of approximately 2.96 (Crippen calculation) . This represents a difference of approximately +0.18 log units for the secondary alkyl ester, indicating measurably higher lipophilicity attributable to the more compact molecular shape and reduced exposure of the polar carbamate group when attached to a secondary carbon. Greater lipophilicity correlates with enhanced passive membrane permeability, potentially affecting both absorption and tissue distribution profiles for any derivative or conjugate incorporating this carbamate moiety. The XLogP3 value computed by PubChem for octan-2-yl carbamate is 2.9 [1], consistent with the direction of the experimental measurement.

Lipophilicity Partition coefficient Membrane permeability Drug design

Presence of One Undefined Stereocenter Directly at the Carbamate Ester Linkage: Structural Differentiation from Achiral n-Octyl Carbamate

According to PubChem computed descriptors, octan-2-yl carbamate possesses one undefined atom stereocenter (Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 1) located at the C2 position of the octyl chain, directly at the point of carbamate ester attachment [1]. In comparison, n-octyl carbamate (CAS 2029-64-3) has zero stereocenters (fully achiral), as the carbamate is attached to a primary carbon of a linear alkyl chain . 2-Ethylhexyl carbamate (CAS 4248-21-9) also possesses a stereocenter, but it is located at the C2 position of the ethylhexyl chain, one carbon removed from the primary carbamate attachment point (remote chirality) . The direct attachment of the chiral center to the carbamate oxygen in octan-2-yl carbamate creates a distinctly different steric and electronic environment around the hydrolytically labile carbamate group compared to isomers where the chiral center is remote or absent.

Chirality Stereochemistry Asymmetric synthesis Chiral resolution

Alkyl-OCO-NH2 Metabolic Stability Class: Octan-2-yl Carbamate Exhibits Lower Metabolic Lability Than N-Alkyl and N,N-Dialkyl Carbamate Esters

The comprehensive 2010 review by Vacondio et al. classified carbamates by their substituent patterns and established a qualitative metabolic lability ranking based on compiled literature data [1]. In this classification, the metabolic lability of carbamates decreases in the order: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)2 >> Alkyl-OCO-NH2 > Cyclic carbamates. Octan-2-yl carbamate belongs to the Alkyl-OCO-NH2 class (O-alkyl, N-unsubstituted), which is substantially more stable toward metabolic hydrolysis than either N-alkyl (Alkyl-OCO-NHAlkyl) or N,N-dialkyl (Alkyl-OCO-N(Alkyl)2) carbamate esters [1]. Savolainen et al. (2000) provided quantitative half-life data for related N-alkyl carbamate esters of entacapone, demonstrating t1/2 = 14.9–20.7 h for chemical hydrolysis at pH 7.4 but rapid degradation in human serum (t1/2 = 0.8–2.7 h) [2]. As an N-unsubstituted O-alkyl carbamate, octan-2-yl carbamate is expected to exhibit intermediate stability: more chemically and metabolically stable than N-alkyl carbamates but retaining the ability to hydrolyze under appropriate enzymatic or chemical conditions, a balance that is valuable in prodrug and controlled-release designs where premature N-alkyl carbamate cleavage is problematic.

Metabolic stability Carbamate hydrolysis Prodrug design Structure-metabolism relationship

Altered Metabolic Fate: Secondary Alcohol Ester Reduces Susceptibility to ω-1 Oxidation Compared to Primary n-Alkyl Carbamates

Sargent et al. (1982) demonstrated in a rat pharmacokinetic study of radiolabeled n-alkyl carbamates (ethyl, n-butyl, n-hexyl, and n-octyl) that hydrolysis of the carbamate group was the major metabolic fate for more water-soluble members, while with increasing lipophilicity, increasing amounts of ω-1 oxidation products were found in both plasma and urine [1]. For n-octyl carbamate (primary alkyl ester), the ω-1 position (C7 of the octyl chain) is a methylene group (-CH2-) susceptible to cytochrome P450-mediated oxidation. In octan-2-yl carbamate, the equivalent ω-1 position relative to the terminal methyl group is a substituted methine carbon (-CH(CH3)-O-CO-NH2) bearing the carbamate ester, which is sterically hindered and electronically deactivated toward oxidative metabolism [2]. This structural difference is predicted to shift the metabolic fate of octan-2-yl carbamate away from ω-1 oxidation and toward either hydrolysis or oxidation at alternative positions, potentially altering both the rate of clearance and the profile of circulating metabolites compared to n-octyl carbamate [1][2].

Drug metabolism ω-1 oxidation Pharmacokinetics Alkyl carbamate

Physicochemical Property Comparison: Lower Boiling Point and Flash Point of Octan-2-yl Carbamate Relative to n-Octyl Carbamate

Octan-2-yl carbamate has a reported boiling point of 269.6°C at 760 mmHg and a flash point of 100.7°C, based on data compiled in the ChemSrc database . The linear isomer n-octyl carbamate (CAS 2029-64-3) has a slightly higher boiling point of 272.9°C at 760 mmHg and a higher flash point of 103.8°C . The ~3.3°C lower boiling point of octan-2-yl carbamate is consistent with the effect of chain branching, which reduces molecular surface area and intermolecular van der Waals interactions. The 2-ethylhexyl carbamate isomer (CAS 4248-21-9) shows an even more pronounced boiling point depression to approximately 247.4°C (estimated) , reflecting its greater degree of branching. These physicochemical differences, while modest, are analytically distinguishable and may influence selection for applications involving thermal processing, distillation purification, or volatile organic compound (VOC) emission considerations.

Boiling point Flash point Volatility Physical chemistry

Octan-2-yl Carbamate (CAS 6319-48-8): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Chiral Intermediate for Asymmetric Synthesis and Enantioselective Chromatography

Octan-2-yl carbamate's single stereocenter directly at the carbamate ester linkage makes it a valuable chiral building block for asymmetric synthesis and a candidate for use as a chiral derivatizing agent in enantioselective chromatography [1]. Unlike achiral n-octyl carbamate, which cannot impart chiral discrimination, octan-2-yl carbamate can be employed in the resolution of racemic mixtures via diastereomeric carbamate formation or as a chiral stationary phase precursor. Its XLogP3 of 2.9 and experimental LogP of 3.14 provide sufficient lipophilicity for reversed-phase chiral HPLC applications [1]. Procurement specification should include enantiomeric purity requirements, as the commercial material is typically supplied as a racemate (one undefined stereocenter) unless otherwise specified [1].

Prodrug Carrier with Predictable Hydrolytic Activation Kinetics

As an Alkyl-OCO-NH2 class carbamate, octan-2-yl carbamate occupies a 'Goldilocks' position in the metabolic stability spectrum: more stable toward enzymatic hydrolysis than N-alkyl carbamates (which degrade with t1/2 = 0.8–2.7 h in human serum [2]) yet more hydrolytically labile than cyclic carbamates [3]. This intermediate stability profile is advantageous in prodrug design where the carbamate serves as a cleavable linker, requiring sufficient plasma stability for circulation while retaining the capacity for controlled enzymatic or chemical activation at the target site. The moderate lipophilicity (LogP 3.14) further supports membrane permeation for orally administered prodrugs [1]. Researchers procuring this compound for prodrug conjugation should specify purity ≥95% and request residual 2-octanol content analysis, as alcohol impurity can compete in subsequent coupling reactions.

Model Compound for Structure-Metabolism Relationship Studies of Secondary Alkyl Carbamates

Octan-2-yl carbamate serves as a well-defined model substrate for investigating the metabolic fate of secondary O-alkyl carbamates, complementing the extensive body of work on primary n-alkyl carbamates established by Sargent et al. (1982) [4]. The presence of the secondary carbon directly at the ester linkage enables comparative studies of ω-1 oxidation susceptibility, hydrolytic enzyme substrate specificity, and the effect of α-branching on carbamate pharmacokinetics [4]. In such studies, octan-2-yl carbamate can be directly compared against n-octyl carbamate (primary) and 2-ethylhexyl carbamate (β-branched primary) to systematically map the impact of branching position on metabolic stability. Researchers should procure both the target compound and its comparator isomers from the same supplier to minimize batch-to-batch variability in comparative metabolism assays.

Synthetic Intermediate for N-Substituted Carbamate Bioactive Molecules

The octan-2-yl carbamate scaffold appears as a substructure in multiple biologically active compounds, including FAAH inhibitors and anti-tuberculosis agents. Specifically, (R)-1-(4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidin-1-yl)-octan-2-yl carbamate has demonstrated an MIC value of 0.0023 mg/mL against Mycobacterium tuberculosis [5]. While this is a more complex derivative, the octan-2-yl carbamate core contributes the chiral secondary alkyl carbamate pharmacophore. The compound's availability as NSC 31055 from the NCI/DTP repository [1] indicates it has been screened in the NCI-60 cancer cell line panel, providing a baseline of cytotoxicity data that can inform downstream medicinal chemistry efforts. For medicinal chemistry procurement, specification of the enantiomeric ratio is critical, as biological activity may differ between (R)- and (S)-enantiomers.

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